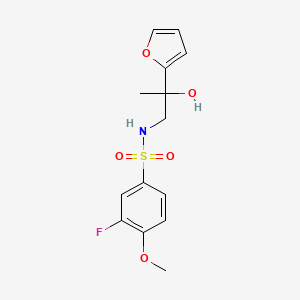

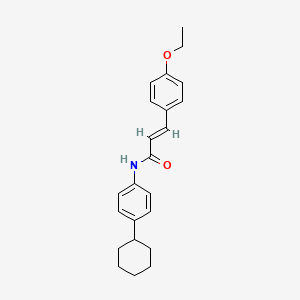

![molecular formula C13H15N3O2 B3012439 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1283352-51-1](/img/structure/B3012439.png)

1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their wide range of applications in medicinal chemistry and material science. The triazole ring is known for its robustness and ability to participate in various chemical reactions, making it a versatile scaffold for drug development and synthesis of complex molecules.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the [3+2] cycloaddition of azides and alkynes, a reaction that is part of the click chemistry toolkit due to its high efficiency and selectivity. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, as described in one study, involves the reaction of ethyl diazoacetate with aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles . Another approach utilizes ruthenium-catalyzed cycloaddition to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which can be further transformed into various biologically active compounds . These methods highlight the synthetic versatility of triazole derivatives and their potential for generating a wide array of functionalized molecules.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques such as NMR, MS, and IR, as well as X-ray crystallography. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined using X-ray crystallography, revealing details about its molecular geometry and hydrogen bonding patterns . Such structural analyses are crucial for understanding the properties of the compound and for designing molecules with desired biological activities.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including transformations of functional groups attached to the triazole ring. The presence of a carboxylic acid group, as in the compound of interest, allows for further functionalization and the formation of different derivatives. For example, the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid demonstrates the potential for introducing formyl groups into the triazole scaffold . Additionally, the reaction of triazole carbohydrazides with other reagents can lead to the formation of new heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring or the triazole ring can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as density functional theory (DFT), can predict various properties, including vibrational frequencies, NMR chemical shifts, and molecular electrostatic potentials, which are important for understanding the reactivity and interaction of the compound with biological targets . Additionally, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid illustrates the influence of substituents on the yield and stereoselectivity of the synthesis process .

Scientific Research Applications

Synthesis and Characterization

- Synthesis Methods : This compound is an important intermediate in the synthesis of various drugs. A study by Liu et al. (2015) describes a new method for synthesizing a similar triazole derivative, demonstrating the utility of these compounds in drug synthesis.

Structural Analysis

- X-ray Diffraction and Quantum-Chemical Calculations : The structure of related triazole derivatives has been determined using X-ray diffraction and quantum-chemical calculations, as described by Shtabova et al. (2005). This highlights the importance of these compounds in structural chemistry.

Antimicrobial Activity

- Antimicrobial Properties : Compounds like 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid have been explored for their antimicrobial properties. For instance, Holla et al. (2005) investigated the antimicrobial activity of substituted 1,2,3-triazoles Holla et al. (2005).

Luminescence in Complexes

- Luminescence in Metal Complexes : The luminescence properties of metal complexes involving similar triazole derivatives were studied by Zhao et al. (2014), providing insights into potential applications in material science Zhao et al. (2014).

Antibacterial Activity

- Synthesis and Antibacterial Activity : Research by Iradyan et al. (2014) on derivatives of furan-2-carboxylic acids, including triazole analogs, revealed notable antibacterial properties Iradyan et al. (2014).

properties

IUPAC Name |

1-[(4-ethylphenyl)methyl]-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-10-4-6-11(7-5-10)8-16-9(2)12(13(17)18)14-15-16/h4-7H,3,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWLSJFXOKZDFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

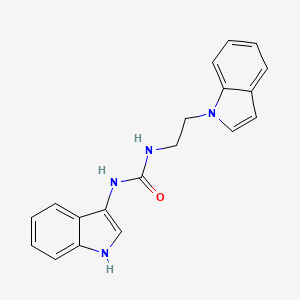

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)

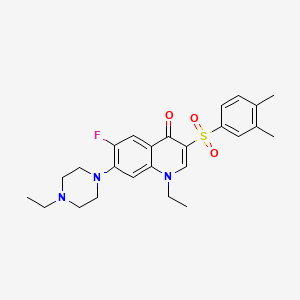

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)

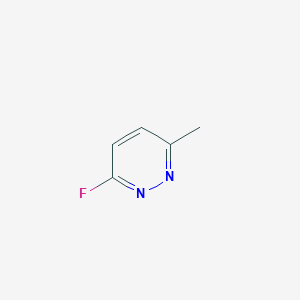

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)

![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)